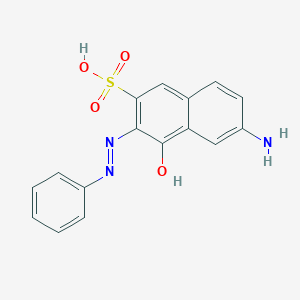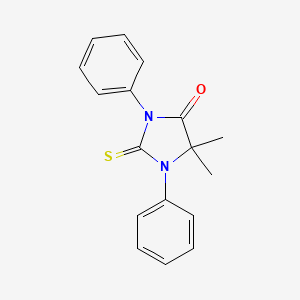![molecular formula C16H19NO5 B14385392 Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate CAS No. 87698-84-8](/img/structure/B14385392.png)
Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate is an organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a butenedioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate typically involves the reaction of 2-(morpholin-4-yl)phenylboronic acid with dimethyl but-2-enedioate under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can interact with biological macromolecules, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Morpholin-4-ylmethyl)phenyl]methanol hydrochloride
- 2,2-Dimethyl-N-[2-(morpholin-4-yl)phenyl]propanamide
- 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one
Uniqueness
Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate is unique due to its combination of a morpholine ring with a butenedioate moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
87698-84-8 |
|---|---|
Molekularformel |
C16H19NO5 |
Molekulargewicht |
305.32 g/mol |
IUPAC-Name |
dimethyl 2-(2-morpholin-4-ylphenyl)but-2-enedioate |
InChI |
InChI=1S/C16H19NO5/c1-20-15(18)11-13(16(19)21-2)12-5-3-4-6-14(12)17-7-9-22-10-8-17/h3-6,11H,7-10H2,1-2H3 |
InChI-Schlüssel |
KASKGFHLYVPRFC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=C(C1=CC=CC=C1N2CCOCC2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



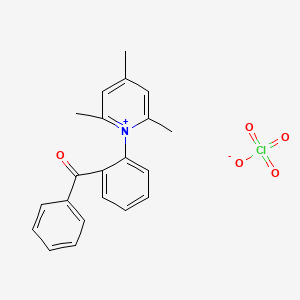
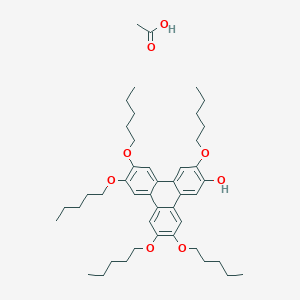

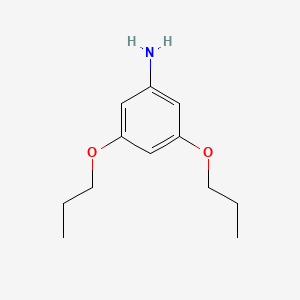
![2,2-Dichloro-N-[(2-methoxyethoxy)methyl]-N-methylacetamide](/img/structure/B14385327.png)

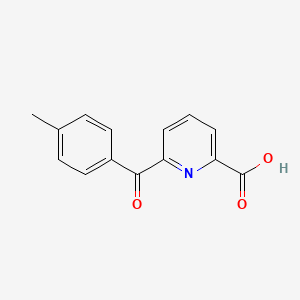
![Diethyl [4-(ethylamino)phenyl]phosphonate](/img/structure/B14385338.png)


![S-[(Methanesulfonyl)methyl] ethanethioate](/img/structure/B14385363.png)
